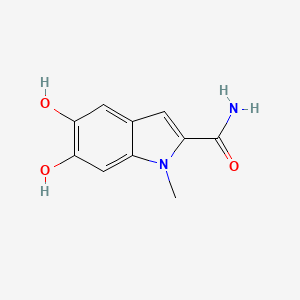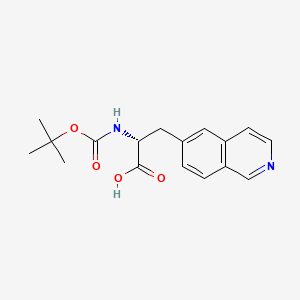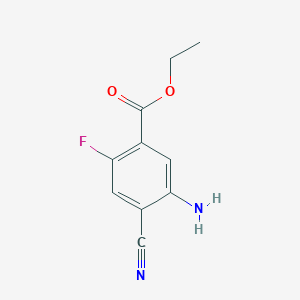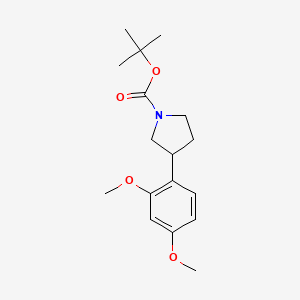
2-(Difluoromethyl)-4-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-4-fluoropyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of research due to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the direct difluoromethylation of pyridine derivatives using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl zinc reagents . The reaction conditions often require the presence of a catalyst, such as a transition metal complex, and are carried out under inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-4-fluoropyridine may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorination techniques and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)-4-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, metal catalysts, and reducing agents. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
2-(Difluoromethyl)-4-fluoropyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of novel drug candidates due to its ability to enhance the metabolic stability and bioavailability of pharmaceuticals.
Agrochemicals: The compound is utilized in the synthesis of herbicides and fungicides, where its fluorinated structure contributes to improved efficacy and environmental stability.
Material Science: It is employed in the design of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)-4-fluoropyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, making the compound valuable in drug discovery and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(Difluoromethyl)-4-fluoropyridine include:
2-Difluoromethylpyridine: Shares the difluoromethyl group but lacks the additional fluorine atom on the pyridine ring.
4-Fluoropyridine: Contains only the fluorine atom on the pyridine ring without the difluoromethyl group.
Uniqueness
The uniqueness of this compound lies in its dual fluorination, which enhances its chemical reactivity and potential applications. The presence of both difluoromethyl and fluorine groups allows for versatile modifications and functionalizations, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C6H4F3N |
|---|---|
Poids moléculaire |
147.10 g/mol |
Nom IUPAC |
2-(difluoromethyl)-4-fluoropyridine |
InChI |
InChI=1S/C6H4F3N/c7-4-1-2-10-5(3-4)6(8)9/h1-3,6H |
Clé InChI |
SIHGVVPRDYKSRL-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1F)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13661274.png)





![6-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13661310.png)


![Thiazolo[5,4-C]pyridazine-6(5H)-thione](/img/structure/B13661325.png)




